molecular formula C19H15BrN2O9 B11689409 [2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate

[2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate

Cat. No.: B11689409
M. Wt: 495.2 g/mol
InChI Key: HXZSKXIMDVXOCI-UHFFFAOYSA-N
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Description

[2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate: is a complex organic compound characterized by its unique structure, which includes a brominated nitrophenyl group, a dioxo-hexahydro-epoxyisoindol core, and a methylene diacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate typically involves multi-step organic reactions. The initial step often includes the bromination of a nitrophenyl precursor, followed by the formation of the dioxo-hexahydro-epoxyisoindol core through cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated nitrophenyl oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of [2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated nitrophenyl group can participate in electrophilic interactions, while the dioxo-hexahydro-epoxyisoindol core can form hydrogen bonds and other non-covalent interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, [2-(4-bromo-2-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methylene diacetate is unique due to its combination of a brominated nitrophenyl group and a dioxo-hexahydro-epoxyisoindol core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15BrN2O9

Molecular Weight

495.2 g/mol

IUPAC Name

[acetyloxy-[2-(4-bromo-2-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate

InChI

InChI=1S/C19H15BrN2O9/c1-8(23)29-18(30-9(2)24)19-6-5-13(31-19)14-15(19)17(26)21(16(14)25)11-4-3-10(20)7-12(11)22(27)28/h3-7,13-15,18H,1-2H3

InChI Key

HXZSKXIMDVXOCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Br)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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